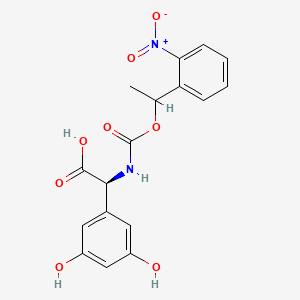
NPEC-caged-(S)-3,5-DHPG
Übersicht
Beschreibung
NPEC-caged-(S)-3,5-DHPG is a useful research compound. Its molecular formula is C17H16N2O8 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
NPEC-caged-(S)-3,5-DHPG is a photolabile compound designed to selectively activate metabotropic glutamate receptors (mGluRs) upon light exposure. This compound is a derivative of (S)-3,5-dihydroxyphenylglycine (DHPG), known for its role as a selective agonist for group I mGluRs, particularly mGluR1 and mGluR5. The biological activity of this compound has been the subject of extensive research, revealing its potential applications in neurobiology and pharmacology.
This compound functions through the following mechanisms:
- Activation of mGluRs : Upon photolysis, this compound releases (S)-3,5-DHPG, which activates mGluR1 and mGluR5. This activation leads to an increase in intracellular calcium levels () and triggers various downstream signaling pathways associated with synaptic plasticity .
- Synaptic Modulation : The compound has been shown to induce long-term depression (LTD) and long-term potentiation (LTP) in neuronal cultures. Specifically, low concentrations of DHPG can lead to presynaptic LTD that requires NMDA receptor co-activation, while higher concentrations can induce postsynaptic LTD independent of NMDA receptors .
Table 1: Summary of Key Experimental Findings on this compound
Case Studies
- Fear Conditioning : In a study by Rodrigues et al., the infusion of DHPG into the amygdala enhanced freezing behavior in rats during fear conditioning experiments. This effect was mediated by mGluR5 activation, highlighting the role of glutamate signaling in emotional memory processing .
- Long-Term Depression : Research indicated that DHPG application led to a significant reduction in excitatory postsynaptic potentials (EPSPs) when applied shortly after LTP induction. This suggests that this compound can modulate synaptic strength through mechanisms involving AMPA receptor internalization .
Therapeutic Implications
The biological activity of this compound suggests several therapeutic avenues:
- Cognitive Enhancement : Due to its ability to modulate synaptic plasticity, this compound may have potential as a cognitive enhancer in conditions associated with memory impairment such as Alzheimer's disease .
- Neuroprotection : Its role in regulating neurotransmitter release and calcium signaling could position it as a candidate for therapeutic strategies aimed at neuroprotection following ischemic injury or neurodegenerative diseases .
Eigenschaften
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O8/c1-9(13-4-2-3-5-14(13)19(25)26)27-17(24)18-15(16(22)23)10-6-11(20)8-12(21)7-10/h2-9,15,20-21H,1H3,(H,18,24)(H,22,23)/t9?,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFXPXTSTVUDN-POGJTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(C2=CC(=CC(=C2)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](C2=CC(=CC(=C2)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















